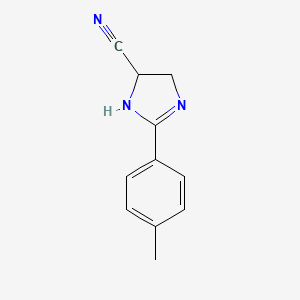
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile is an organic compound with a complex structure that includes an imidazole ring, a nitrile group, and a methyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile typically involves the reaction of 4-methylbenzylamine with a suitable nitrile compound under specific conditions. One common method involves the use of a Grignard reagent, which reacts with a nitrile to form the desired imidazole compound . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)ethanol: Shares the 4-methylphenyl group but differs in the functional groups attached to the phenyl ring.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a similar phenyl group but has different substituents and functional groups.
Uniqueness
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile is unique due to its imidazole ring and nitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114523-59-0 |
|---|---|
Formule moléculaire |
C11H11N3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,10H,7H2,1H3,(H,13,14) |
Clé InChI |
DGCDRAUDFOLJMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NCC(N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)

![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
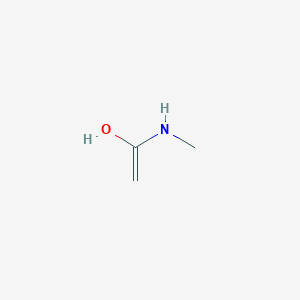
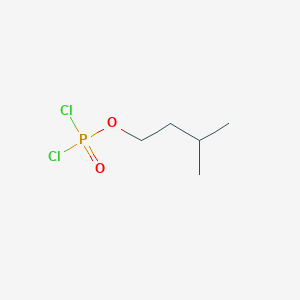
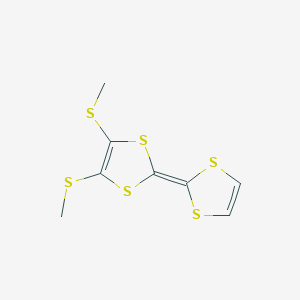
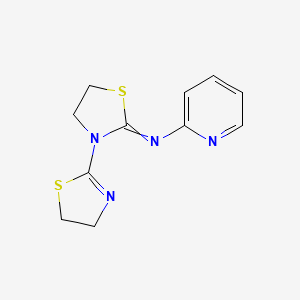


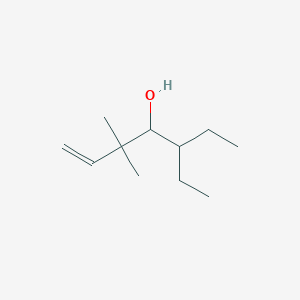

![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
